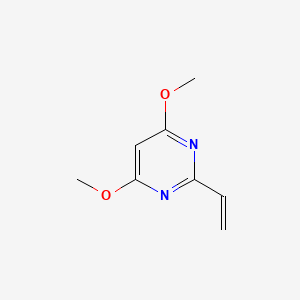

4,6-Dimethoxy-2-vinylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXNNXWHBOTAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856232 | |

| Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850234-80-9 | |

| Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethoxy 2 Vinylpyrimidine and Analogues

Strategies for Pyrimidine (B1678525) Ring Construction Precursors

The synthesis of precursors to 4,6-dimethoxy-2-vinylpyrimidine is a critical first step, focusing on establishing the core dimethoxypyrimidine structure with a suitable leaving group at the C2 position, which can later be converted to the vinyl group. Key intermediates include sulfones, amines, and nitriles, each accessible through distinct synthetic routes.

Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) from Halogenated Pyrimidines

A prevalent strategy for creating a stable and effective precursor is the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. This compound serves as a key intermediate for herbicides like bispyribac-sodium (B1667525) and pyribenzoxim. asianpubs.org The typical pathway involves a two-step process starting from a halogenated pyrimidine.

The initial step is a nucleophilic substitution reaction. Commonly, 2-chloro-4,6-dimethoxypyrimidine (B81016) is reacted with sodium methyl mercaptide to yield 4,6-dimethoxy-2-(methylthio)pyrimidine. asianpubs.orgresearchgate.net This reaction is highly efficient, with yields reported as high as 95.6%. asianpubs.org An alternative starting material is 4,6-dichloro-2-(methylthio)pyrimidine, which can be reacted with an alkali metal methoxide (B1231860), such as sodium methoxide, to produce the same dimethoxy intermediate. google.comgoogle.com

The subsequent step involves the oxidation of the methylthio group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃). This transformation is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510) dihydrate, affording 4,6-dimethoxy-2-methylsulfonylpyrimidine in yields up to 95%. asianpubs.orgresearchgate.net This sulfone is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack for further functionalization. researchgate.net To mitigate the use of hazardous reagents like dimethyl sulfate (B86663) and phosphorus oxychloride found in older methods, greener synthetic routes using chloromethane (B1201357) as a methylating agent have also been developed. asianpubs.orgresearchgate.net

| Starting Material | Reagents | Intermediate | Oxidizing Agent | Final Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide | 4,6-Dimethoxy-2-(methylthio)pyrimidine | H₂O₂ / Sodium tungstate dihydrate | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | ~95% (Oxidation step) | asianpubs.orgresearchgate.net |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium methoxide | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Not specified | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Not specified | google.comgoogle.com |

Amination and Thiocyanation Routes to Dimethoxypyrimidine Intermediates

Aminated pyrimidines are another class of crucial intermediates. The compound 2-amino-4,6-dimethoxypyrimidine (B117758) is a significant precursor in the synthesis of various sulfonylurea herbicides. google.com One synthetic approach involves the reaction of guanidine (B92328) nitrate (B79036) with diethyl malonate in the presence of sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine. google.com This intermediate is then typically chlorinated and subsequently methoxylated to yield the final product. google.com More direct and environmentally friendly methods have been developed using dimethyl carbonate as a methylating agent for 2-amino-4,6-dihydroxypyrimidine, avoiding harsh chlorinating agents. researchgate.net The direct C-H amination of pyrimidines at the C2 position represents an advanced strategy, offering a more atom-economical route to these valuable intermediates. researchgate.netnih.gov

Thiocyanation provides another avenue for functionalizing the pyrimidine ring. For instance, the methylsulfonyl group of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine can be displaced by a cyanide ion (using KCN) to form 4,6-dimethoxypyrimidine-2-carbonitrile. researchgate.net This nitrile can then serve as a versatile handle for further chemical transformations.

| Target Intermediate | Starting Material | Key Reagents/Method | Reference |

|---|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | Guanidine nitrate, Diethyl malonate | Cyclization, followed by chlorination and methoxylation | google.com |

| 2-Amino-4,6-dimethoxypyrimidine | 2-Amino-4,6-dihydroxypyrimidine | Dimethyl carbonate (methylating agent) | researchgate.net |

| 4,6-Dimethoxypyrimidine-2-carbonitrile | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Potassium cyanide (KCN) | researchgate.net |

Approaches to Vinyl Group Introduction at the C2 Position

Once a suitable 4,6-dimethoxypyrimidine (B185312) precursor is synthesized, the next stage involves the introduction of the vinyl group at the C2 position. This can be accomplished through several modern organic synthesis techniques.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Vinyl Group Elaboration

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C bonds. researchgate.netnih.govrhhz.net The Suzuki-Miyaura coupling is a particularly relevant example for vinylation. researchgate.net This reaction typically involves the coupling of a vinylboronic acid or a vinylboronate ester with a heteroaryl halide or sulfonate in the presence of a palladium catalyst. nih.govtcichemicals.com

For the synthesis of this compound, a precursor such as 2-chloro-4,6-dimethoxypyrimidine or 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine could be coupled with a vinylboron reagent like potassium vinyltrifluoroborate. acs.org An example of this strategy has been demonstrated in the synthesis of the analogue 4-methyl-2-vinylpyrimidine, where 2-chloro-4-methylpyrimidine (B15830) was reacted with potassium vinyltrifluoroborate using a palladium catalyst. acs.org This method is highly valued for its functional group tolerance and generally high yields. researchgate.net

Olefination Reactions at the C2 Position

Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, provide a direct method for converting a carbonyl group into a double bond. To apply this strategy, a precursor such as 4,6-dimethoxypyrimidine-2-carbaldehyde (B173854) would be required. The synthesis of pyrimidine-5-aldehydes has been reported, suggesting that the formation of a C2-aldehyde is feasible. rsc.org

In this hypothetical route, the pyrimidine-2-carbaldehyde would be reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction) to generate the C2-vinyl bond. For example, reacting 4,6-dimethoxypyrimidine-2-carbaldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield this compound. This approach offers a direct and reliable method for installing the vinyl group, provided the aldehyde precursor is accessible.

Novel Synthetic Route Development and Process Optimization

The development of new synthetic pathways to this compound and its analogues is driven by the need for efficient, scalable, and versatile methods. While direct synthesis of the title compound is not extensively documented, several analogous transformations provide a strong basis for proposed synthetic routes.

One plausible approach involves the introduction of the vinyl group onto a pre-existing 4,6-dimethoxypyrimidine core. This could be achieved through olefination reactions of a suitable precursor, such as 4,6-dimethoxypyrimidine-2-carbaldehyde. The Wittig and Horner-Wadsworth-Emmons reactions are powerful and well-established methods for alkene synthesis. rsc.orgmasterorganicchemistry.comnumberanalytics.comwikipedia.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orglibretexts.org

Another viable strategy is the cross-coupling of a halogenated pyrimidine with a vinyl organometallic reagent. For instance, 2-chloro-4,6-dimethoxypyrimidine, a commercially available starting material, could undergo a Grignard reaction with vinylmagnesium bromide. masterorganicchemistry.comnih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, offer a milder and more functional-group-tolerant approach to forming the C-C bond between the pyrimidine ring and the vinyl group.

A third potential route involves the generation of the vinyl group from a pre-existing functional group at the 2-position. For example, a 2-(1-hydroxyethyl)-4,6-dimethoxypyrimidine intermediate could be synthesized and subsequently dehydrated to yield the desired vinylpyrimidine. This precursor could be obtained through the reaction of 4,6-dimethoxypyrimidine-2-carbaldehyde with a methyl Grignard reagent or by the reduction of 2-acetyl-4,6-dimethoxypyrimidine.

Exploration of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to minimize environmental impact. rsc.org These approaches focus on the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption.

For the synthesis of this compound, several green strategies can be envisioned. The use of greener solvents, such as water, ethanol, or ionic liquids, in the aforementioned olefination or cross-coupling reactions would be a significant improvement over traditional volatile organic solvents. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often under solvent-free conditions.

Furthermore, the development of catalytic versions of classical reactions, such as a catalytic Wittig reaction, can reduce the generation of stoichiometric byproducts. The use of highly efficient and reusable catalysts, for instance, nano-sized metal catalysts, can also contribute to a more sustainable process.

Below is a table summarizing potential environmentally benign modifications to the proposed synthetic routes:

| Synthetic Route | Traditional Conditions | Proposed Green Alternative | Potential Benefits |

| Wittig/HWE Reaction | Anhydrous organic solvents (e.g., THF, DMF) | Water, ethanol, or solvent-free (microwave) | Reduced solvent waste, lower toxicity, energy efficiency |

| Grignard Reaction | Anhydrous ether solvents | - | Limited green alternatives due to reagent reactivity |

| Suzuki/Stille Coupling | Organic solvents (e.g., toluene, dioxane) | Water, ethanol, or ionic liquids | Reduced solvent waste, potential for catalyst recycling |

| Dehydration of Alcohol | Strong acids (e.g., H₂SO₄) | Solid acid catalysts, catalytic dehydration | Reduced corrosive waste, potential for catalyst reuse |

Stereoselective Synthesis of Chiral Vinylpyrimidine Derivatives

The development of methods for the stereoselective synthesis of chiral vinylpyrimidine derivatives is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. While specific methods for the asymmetric synthesis of this compound derivatives are not well-documented, general strategies for the synthesis of chiral vinyl-substituted heterocycles can be adapted. researchgate.netnih.govfigshare.com

One promising approach is the asymmetric reduction of a prochiral ketone precursor, such as 2-acetyl-4,6-dimethoxypyrimidine, to a chiral secondary alcohol. This can be achieved using chiral reducing agents or through biocatalytic methods employing enzymes like alcohol dehydrogenases. nih.govgoogle.comresearchgate.net The resulting chiral alcohol can then be dehydrated to the corresponding chiral vinylpyrimidine.

Another strategy involves the enantioselective addition of a nucleophile to the vinyl group of a pre-formed vinylpyrimidine. Organocatalysis has emerged as a powerful tool for such transformations, utilizing small chiral organic molecules to induce stereoselectivity. nih.gov For example, a chiral amine catalyst could be used to facilitate the asymmetric addition of a carbon or heteroatom nucleophile to the vinyl group.

Furthermore, chiral resolution of a racemic mixture of a key intermediate, such as a chiral alcohol precursor, can be employed. rsc.orgwikipedia.orgresearchgate.netnih.gov This can be achieved through classical methods involving the formation of diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution.

The following table outlines potential strategies for the stereoselective synthesis of chiral vinylpyrimidine derivatives:

| Strategy | Description | Key Precursor/Reagent | Expected Outcome |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol. | 2-Acetyl-4,6-dimethoxypyrimidine, chiral reducing agent/enzyme | Chiral 2-(1-hydroxyethyl)-4,6-dimethoxypyrimidine |

| Organocatalytic Addition | Asymmetric addition of a nucleophile to the vinyl group. | This compound, chiral organocatalyst | Chiral functionalized pyrimidine derivative |

| Chiral Resolution | Separation of a racemic mixture of a chiral intermediate. | Racemic 2-(1-hydroxyethyl)-4,6-dimethoxypyrimidine, resolving agent/enzyme | Enantiomerically pure alcohol intermediate |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Chiral building blocks | Synthesis of a specific enantiomer of the target molecule |

Chemical Reactivity and Transformation Pathways of 4,6 Dimethoxy 2 Vinylpyrimidine

Reactions Involving the Vinyl Moiety

The vinyl group attached to the C2 position of the pyrimidine (B1678525) ring is an active site for various addition and polymerization reactions. Its reactivity is influenced by the electronic properties of the pyrimidine ring.

Polymerization Studies and Polymeric Material Development

While specific polymerization studies on 4,6-dimethoxy-2-vinylpyrimidine are not extensively documented in publicly available literature, the polymerization of related vinyl-substituted heterocyclic compounds, such as 2-vinylpyridine (B74390), is well-established. wikipedia.orguni-mainz.de 2-Vinylpyridine readily undergoes polymerization via radical, cationic, or anionic initiators to form poly(2-vinylpyridine). wikipedia.org The polymerization can be controlled to produce well-defined polymers with specific architectures. uni-mainz.de

It is reasonable to infer that this compound can also be polymerized, likely through similar mechanisms. The electron-donating methoxy (B1213986) groups on the pyrimidine ring may influence the electron density of the vinyl group and, consequently, its polymerization behavior. Anionic polymerization, in particular, has been studied for 2-vinylpyridines, revealing the formation of stereochemically distinct polymer chains. ufl.edu

Table 1: Potential Polymerization Methods for this compound (Inferred from Analogs)

| Polymerization Method | Initiator Type | Potential Characteristics of Resulting Polymer |

| Anionic Polymerization | Organolithium compounds | Can lead to living polymerization, allowing for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity. The stereochemistry of the polymer may be influenced by the counter-ion and solvent. ufl.edu |

| Radical Polymerization | Azo compounds (e.g., AIBN), peroxides | A common and versatile method for vinyl monomers. May lead to polymers with broader molecular weight distributions compared to living polymerization methods. |

| Cationic Polymerization | Strong acids | The nitrogen atoms of the pyrimidine ring may be protonated, potentially complicating the polymerization process. |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group of this compound can act as a dienophile or a participant in [2+2] cycloadditions, leading to the formation of various cyclic and heterocyclic structures.

Diels-Alder Reactions:

Research has shown that 2-vinylpyrimidine (B1277554) can function as a dienophile in Lewis acid-promoted Diels-Alder reactions. nih.govgoogle.com These reactions provide access to cyclohexyl-appended pyrimidines, which are of interest in medicinal chemistry. The use of a Lewis acid catalyst enhances the reactivity of the vinylazaarene and improves yields and diastereoselectivities compared to thermal cycloadditions. nih.govgoogle.com Given this precedent, this compound is expected to undergo similar [4+2] cycloaddition reactions. The electron-donating methoxy groups might, however, decrease the dienophilic character of the vinyl group, potentially requiring specific catalytic systems to achieve high efficiency.

[2+2] Cycloadditions:

Photochemical [2+2] cycloadditions of acyclic vinyl pyridines have been reported to yield cyclobutane (B1203170) derivatives with high stereocontrol. ufl.eduresearchgate.net These reactions often proceed via triplet energy transfer from a photosensitizer. It is plausible that this compound could undergo similar photochemical [2+2] cycloadditions, either with itself to form dimers or with other alkenes to generate functionalized cyclobutane rings.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Conditions | Expected Product |

| Diels-Alder ([4+2]) | Conjugated diene (e.g., 2,3-dimethylbutadiene) | Lewis acid catalyst (e.g., BF₃·OEt₂) | Cyclohexenyl-substituted pyrimidine |

| [2+2] Photocycloaddition | Another molecule of this compound | UV irradiation, photosensitizer | Dimeric cyclobutane derivative |

| [2+2] Photocycloaddition | Other alkenes | UV irradiation, photosensitizer | Functionalized cyclobutane ring |

Hydrogenation and Reductive Transformations

The vinyl group of this compound can be selectively reduced to an ethyl group through hydrogenation. Studies on the electrocatalytic hydrogenation of 2-vinylpyridine have demonstrated that both the vinyl group and the aromatic ring can be hydrogenated, leading to 2-ethylpiperidine. acs.org The specific conditions of the hydrogenation reaction (catalyst, pressure, temperature) would determine the extent of reduction. For a selective hydrogenation of the vinyl group, milder conditions would be required.

Table 3: Potential Hydrogenation Products of this compound

| Reagents and Conditions | Product |

| H₂, Pd/C, mild conditions (e.g., room temperature, atmospheric pressure) | 4,6-Dimethoxy-2-ethylpyrimidine |

| H₂, Rh/C or other more active catalysts, harsher conditions (e.g., elevated temperature and pressure) or electrocatalytic hydrogenation | 4,6-Dimethoxy-2-ethylpiperidine |

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroboration)

The vinyl group is also susceptible to hydrofunctionalization reactions, which introduce a heteroatom-containing group across the double bond.

Hydroamination:

The intermolecular anti-Markovnikov hydroamination of vinyl pyridines has been achieved using photocatalysis. researchgate.net This reaction allows for the addition of an N-H bond across the vinyl group, placing the nitrogen atom at the terminal carbon. This suggests that this compound could react with various amines under similar conditions to produce 2-(2-aminoethyl)-4,6-dimethoxypyrimidines. The synthesis of 2-aminopyrimidines as nucleophiles for intramolecular alkyne hydroamination has also been reported, highlighting the utility of aminated pyrimidine derivatives. nih.gov

Hydroboration:

Reactions Involving the Pyrimidine Nucleus

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring. The reactivity of the ring towards nucleophiles is enhanced by the presence of the two nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgnih.gov In pyrimidine systems, the C2, C4, and C6 positions are activated for nucleophilic attack. The presence of good leaving groups at these positions facilitates the substitution.

While the vinyl group itself is not a typical leaving group, substitution reactions can occur if a suitable leaving group is present at the C2, C4, or C6 positions. For instance, studies on 2-chloro-4,6-dimethoxypyrimidine (B81016) demonstrate that the chlorine atom at the C2 position can be readily displaced by nucleophiles. This suggests that if a leaving group were present on the pyrimidine ring of the title compound, it would be susceptible to nucleophilic substitution. The regioselectivity of such a reaction would depend on the position of the leaving group and the nature of the nucleophile. stackexchange.com

Functionalization at C5 Position of the Pyrimidine Ring

The C5 position of the this compound ring is highly susceptible to electrophilic substitution. This reactivity is a direct consequence of the strong electron-donating effect of the two methoxy groups at the C4 and C6 positions, which increases the electron density at the intervening C5 carbon, making it a prime target for electrophiles.

A prominent example of such functionalization is the Vilsmeier-Haack reaction . This reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgnih.gov In the case of 4,6-dimethoxypyrimidine (B185312) derivatives, the Vilsmeier-Haack reaction is expected to proceed regioselectively at the C5 position, yielding this compound-5-carbaldehyde. organic-chemistry.orgwikipedia.org The resulting aldehyde is a versatile intermediate that can be further elaborated into a variety of other functional groups.

Halogenation represents another key strategy for functionalizing the C5 position. The activated nature of this position facilitates reactions with various halogenating agents. For instance, regioselective halogenation of pyrazolo[1,5-a]pyrimidines at the C3 position (analogous to the C5 position in pyrimidines) has been successfully achieved using potassium halide salts in the presence of a hypervalent iodine(III) reagent in water, highlighting an environmentally benign approach. nih.gov Similarly, N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents for the chlorination, bromination, and iodination of activated pyrimidine rings at the C5 position. researchgate.netresearchgate.net

Nitration of the C5 position can also be accomplished, although the conditions must be carefully controlled due to the potential for side reactions, including oxidation of the vinyl group or reactions involving the methoxy groups. Nitration of 2-substituted 4,6-dihydroxypyrimidines, which exist in tautomeric equilibrium with the corresponding diones, has been shown to occur at the C5 position. researchgate.net For 4,6-dimethoxypyrimidine derivatives, nitrating agents such as nitric acid in sulfuric acid are typically employed. researchgate.net The resulting 5-nitro derivative can serve as a precursor for the synthesis of other important compounds through reduction of the nitro group to an amino group.

| Reaction | Reagents | Expected Product |

| Vilsmeier-Haack | POCl₃, DMF | This compound-5-carbaldehyde |

| Halogenation (Cl) | N-Chlorosuccinimide (NCS) | 5-Chloro-4,6-dimethoxy-2-vinylpyrimidine |

| Halogenation (Br) | N-Bromosuccinimide (NBS) | 5-Bromo-4,6-dimethoxy-2-vinylpyrimidine |

| Halogenation (I) | N-Iodosuccinimide (NIS) | 5-Iodo-4,6-dimethoxy-2-vinylpyrimidine |

| Nitration | HNO₃, H₂SO₄ | 4,6-Dimethoxy-5-nitro-2-vinylpyrimidine |

Derivatization of Methoxy Groups

The methoxy groups of this compound are not merely activating groups; they are also handles for further molecular diversification. These ether linkages can be cleaved or substituted under various reaction conditions, providing access to a different class of pyrimidine derivatives.

Nucleophilic substitution of the methoxy groups is a feasible transformation, particularly with strong nucleophiles. While methoxy groups are generally poor leaving groups, the electron-deficient nature of the pyrimidine ring can facilitate their displacement. Reactions with amines (aminolysis) or other nucleophiles can lead to the corresponding 4,6-disubstituted pyrimidines. However, such reactions often require harsh conditions, and the reactivity can be influenced by the nature of the substituent at the C2 position. The presence of the vinyl group might modulate the reactivity of the methoxy groups towards nucleophilic attack.

A more common method for the derivatization of the methoxy groups is through acid-catalyzed hydrolysis or ether cleavage . Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are known to cleave aryl methyl ethers. nih.gov In the context of this compound, treatment with a strong acid would likely lead to the stepwise or complete hydrolysis of the methoxy groups to yield the corresponding hydroxypyrimidines, which exist predominantly in their tautomeric pyrimidinone forms. For example, the hydrolysis of 2,4-dimethoxypyrimidine (B108405) derivatives has been accomplished using trimethylsilyl (B98337) iodide, generated in situ.

| Reaction | Reagents | Expected Product |

| Nucleophilic Substitution | Strong Nucleophile (e.g., R₂NH) | 4,6-Bis(dialkylamino)-2-vinylpyrimidine |

| Acid-catalyzed Hydrolysis | Strong Acid (e.g., HBr, HI) | 2-Vinyl-4,6-dihydroxypyrimidine (pyrimidinone tautomers) |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the activated C5 position, the two methoxy groups, and the vinyl substituent—raises important questions of chemo- and regioselectivity in its reactions. The outcome of a particular transformation will be dictated by the nature of the reagents and the reaction conditions. mdpi.comnih.govyoutube.com

In electrophilic reactions , the C5 position is the overwhelmingly preferred site of attack due to the strong activation by the para- and ortho-directing methoxy groups. Electrophiles will preferentially react at this position over the less activated vinyl group or the pyrimidine nitrogen atoms, which are deactivated by the electron-withdrawing nature of the ring system.

In contrast, nucleophilic reactions present a more complex scenario. Strong, hard nucleophiles may attack the carbon atoms of the methoxy groups, leading to their displacement. However, the vinyl group, being an excellent Michael acceptor, is susceptible to conjugate addition by soft nucleophiles. nih.govwikipedia.orgthieme-connect.commasterorganicchemistry.com This Michael addition would lead to the formation of a side chain at the C2 position. Therefore, a competition between nucleophilic substitution at the methoxy groups and Michael addition to the vinyl group can be expected. The regioselectivity will depend on the nature of the nucleophile (hard vs. soft) and the reaction conditions. For instance, soft nucleophiles like thiols or certain carbon nucleophiles are more likely to undergo Michael addition, while harder nucleophiles under more forcing conditions might favor substitution at the methoxy positions.

Furthermore, reactions involving organometallic reagents could potentially target the vinyl group or lead to metal-halogen exchange if a halogen is present at the C5 position. The interplay between these different reactive centers allows for a high degree of control over the synthetic outcome, making this compound a valuable and versatile building block in organic synthesis. Careful selection of reagents and reaction conditions is therefore crucial to achieve the desired chemo- and regioselective transformation. researchgate.netclockss.orgmdpi.comrsc.orgnih.gov

Applications of 4,6 Dimethoxy 2 Vinylpyrimidine As a Key Building Block

Construction of Advanced Heterocyclic Architectures

Heterocyclic compounds are fundamental to the development of new pharmaceuticals and functional materials. google.com The pyrimidine (B1678525) ring, a key feature of 4,6-dimethoxy-2-vinylpyrimidine, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural and synthetic products. google.com The presence of the vinyl group at the 2-position of the pyrimidine ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex, advanced heterocyclic systems. This reactivity enables its use in various coupling reactions and as a building block for fused pyrimidine systems, which are known to possess a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. cabidigitallibrary.org

Precursor in Medicinal Chemistry Research

The 4,6-dimethoxypyrimidine (B185312) core is a well-established pharmacophore in drug discovery. Its derivatives have been extensively investigated for various therapeutic applications.

Scaffold for Enzyme Inhibitor Design (e.g., FtsZ inhibitors)

The bacterial cell division protein FtsZ has been identified as a promising target for the development of new antibacterial agents, as its inhibition disrupts bacterial proliferation. nih.govnih.gov Several classes of FtsZ inhibitors have been developed, with some of the most potent compounds featuring a substituted pyrimidine ring. While direct synthesis from this compound is not explicitly detailed in widely available literature, the 4,6-dimethoxypyrimidine scaffold is a key component of known FtsZ inhibitors. For instance, trisubstituted pyrimidines have been identified as a novel class of FtsZ inhibitors with moderate to potent antibacterial activity against strains like Staphylococcus aureus. lsu.edu The vinyl group of this compound could potentially be chemically modified to introduce the necessary functionalities to create such potent FtsZ inhibitors. The general structure of these inhibitors often involves specific substitutions at the 2, 4, and 6 positions of the pyrimidine ring, a pattern for which this compound is an ideal starting material.

| FtsZ Inhibitor Scaffold | Key Structural Feature | Reported Activity |

| Trisubstituted Pyrimidines | 2,4,6-trisubstituted pyrimidine core | Moderate to potent antistaphylococcal properties lsu.edu |

| Benzamide Derivatives | Often contain heterocyclic moieties | Potent antistaphylococcal compounds lsu.edu |

Derivatives as Potential Agrochemical Intermediates (e.g., Herbicides)

The 4,6-dimethoxypyrimidine moiety is a cornerstone in the development of modern herbicides. asianpubs.org Many commercial herbicides are derivatives of this core structure. These herbicides often act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. asianpubs.org

Several patents and research articles describe the synthesis of sulfonylurea and pyrimidinyloxybenzoic acid herbicides from 4,6-dimethoxypyrimidine derivatives. asianpubs.orgrsc.org For example, a facile synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, a key intermediate, has been reported starting from 2-chloro-4,6-dimethoxypyrimidine (B81016). asianpubs.org The potential to synthesize this chloro-derivative or other suitable precursors from this compound underscores its importance as a foundational building block in the agrochemical industry.

| Herbicide Class | Key Intermediate | Mechanism of Action |

| Sulfonylureas | 2-Amino-4,6-dimethoxypyrimidine (B117758) google.com | Acetolactate Synthase (ALS) Inhibition asianpubs.org |

| Pyrimidinyloxybenzoic acids | 4,6-Dimethoxy-2-methylsulfonylpyrimidine asianpubs.org | Acetolactate Synthase (ALS) Inhibition asianpubs.org |

Materials Science Applications

The application of this compound in materials science is an area of growing interest, largely driven by the properties of both the pyrimidine core and the vinyl group. Pyrimidine-based compounds are known for their potential in developing (opto)electronic materials due to the π-deficient nature of the pyrimidine ring, which can act as an electron acceptor. researchgate.net This property is valuable in creating materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The vinyl group allows for the polymerization of this compound, leading to the formation of functional polymers. While specific studies on the polymerization of this exact compound are scarce, research on other vinylpyridines demonstrates their utility in creating a range of materials. rsc.orgsigmaaldrich.com Poly(vinylpyridine)s can be used to create block copolymers with unique self-assembly behaviors and have applications in areas such as protein adsorption and separation. nih.gov The presence of the dimethoxy-substituted pyrimidine ring within a polymer backbone could impart specific electronic or biocompatible properties to the resulting material, opening up possibilities for applications in sensors, coatings, and biomedical devices.

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4,6-Dimethoxy-2-vinylpyrimidine in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring proton, the two methoxy (B1213986) groups, and the three protons of the vinyl substituent. The lone proton at the C5 position of the pyrimidine ring would appear as a singlet in the aromatic region. The six protons of the two equivalent methoxy groups at the C4 and C6 positions would also produce a sharp singlet, but further upfield. The vinyl group would present a more complex system, typically an AMX or ABC spin system, resulting in three distinct signals with characteristic splitting patterns (doublet of doublets) that reveal their coupling relationships (J-coupling).

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. This includes the three different carbons of the pyrimidine ring (C2, C4/C6, and C5), the methoxy carbons, and the two carbons of the vinyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Conformational Analysis: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the molecule's preferred conformation in solution. Specifically, NOESY can reveal through-space correlations between the vinyl protons and the proton at C5 or the protons of the methoxy groups. The presence or absence of these correlations would help establish the rotational orientation of the vinyl group relative to the plane of the pyrimidine ring. Conformational analysis is often supported by quantum mechanical calculations to determine the energies of different rotational isomers (conformers). nih.govauremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substituted pyrimidine systems.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H5 (ring) | ¹H | ~5.8 - 6.2 | Singlet (s) |

| -OCH₃ | ¹H | ~3.9 - 4.1 | Singlet (s) |

| Vinyl H (α to ring) | ¹H | ~6.5 - 6.8 | Doublet of Doublets (dd) |

| Vinyl H (β, trans) | ¹H | ~5.6 - 5.9 | Doublet of Doublets (dd) |

| Vinyl H (β, cis) | ¹H | ~5.4 - 5.7 | Doublet of Doublets (dd) |

| C4/C6 | ¹³C | ~170 - 175 | - |

| C2 | ¹³C | ~160 - 165 | - |

| Vinyl C (α to ring) | ¹³C | ~135 - 140 | - |

| Vinyl C (β) | ¹³C | ~118 - 122 | - |

| C5 | ¹³C | ~85 - 90 | - |

| -OCH₃ | ¹³C | ~54 - 58 | - |

Infrared and Raman Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. These methods are complementary and probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The spectrum is expected to show characteristic absorption bands corresponding to the different functional groups. Key expected frequencies include C-H stretching vibrations for the aromatic ring and vinyl group, C=C and C=N stretching vibrations within the pyrimidine ring, a C=C stretch for the vinyl group, and strong C-O stretching bands for the two methoxy groups.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric breathing modes of the pyrimidine ring and the C=C stretching of the vinyl group. nih.govnih.gov The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.govcore.ac.ukcdnsciencepub.com

Table 2: Predicted Vibrational Frequencies for this compound Frequency ranges are based on typical values for substituted pyrimidines and vinyl compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch (Aromatic/Vinyl) | Ring C-H, Vinyl C-H | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 3000 | IR, Raman |

| C=C Stretch | Vinyl Group | 1620 - 1650 | IR, Raman |

| Ring Skeletal Vibrations | Pyrimidine Ring (C=C, C=N) | 1400 - 1600 | IR, Raman |

| C-O Stretch | Methoxy Groups | 1050 - 1250 (asymmetric/symmetric) | IR |

| C-H Out-of-Plane Bend | Vinyl Group | 900 - 1000 | IR |

| Ring Breathing | Pyrimidine Ring | ~800 - 850 | Raman |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The chemical formula for this compound is C₈H₁₀N₂O₂. The expected exact mass of the molecular ion [M]⁺• would be approximately 166.0742 g/mol .

Fragmentation Analysis: Electron Impact (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a structural fingerprint that can be used for identification. The fragmentation of pyrimidine derivatives is often characterized by losses of substituents and cleavage of the heterocyclic ring. nih.govcdnsciencepub.comsapub.orgacs.orgsphinxsai.com For this compound, the fragmentation is likely to proceed through several key pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to an [M-15]⁺ ion.

Loss of formaldehyde (CH₂O): Another pathway for methoxy groups, resulting in an [M-30]⁺ ion.

Loss of the vinyl radical (•C₂H₃): Cleavage of the bond connecting the vinyl group to the ring would produce an [M-27]⁺ ion.

Ring cleavage: Subsequent fragmentations can lead to the breakdown of the pyrimidine ring itself, yielding characteristic smaller ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 166 | [C₈H₁₀N₂O₂]⁺• (Molecular Ion) | - |

| 151 | [M - CH₃]⁺ | •CH₃ |

| 139 | [M - C₂H₃]⁺ | •C₂H₃ |

| 136 | [M - CH₂O]⁺ | CH₂O |

| 121 | [M - CH₃ - CH₂O]⁺ | •CH₃, CH₂O |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

Expected Structural Features:

Planarity: The pyrimidine ring is expected to be essentially planar.

Bond Lengths and Angles: The C-N and C-C bond lengths within the pyrimidine ring will be intermediate between single and double bonds due to aromatic delocalization. The C-O bond lengths of the methoxy groups and the C-C bond to the vinyl group will be consistent with standard values.

Conformation: In the solid state, the molecule will adopt a specific, low-energy conformation. The orientation of the vinyl group and the methoxy groups relative to the ring would be fixed.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces, such as π–π stacking between the pyrimidine rings of adjacent molecules and potential C-H···N or C-H···O weak hydrogen bonds.

Table 4: Expected Solid-State Structural Parameters for this compound Data based on the crystal structure of the analogue 2-amino-4,6-dimethoxypyrimidine (B117758). iucr.orgnih.gov

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | Ring C-N | ~1.33 - 1.38 Å |

| Bond Length | Ring C-C | ~1.37 - 1.40 Å |

| Bond Length | C4/C6 - O | ~1.35 - 1.37 Å |

| Bond Length | O - CH₃ | ~1.42 - 1.44 Å |

| Bond Length | C2 - C(vinyl) | ~1.47 - 1.49 Å |

| Bond Angle | N-C-N (in ring) | ~115 - 118° |

| Bond Angle | C-N-C (in ring) | ~125 - 128° |

| Intermolecular Interaction | π–π Stacking Distance | ~3.4 - 3.6 Å |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their stability and reactivity. mui.ac.irorientjchem.org For a molecule like 4,6-dimethoxy-2-vinylpyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state and to compute various molecular and electronic properties. wjarr.comjchemrev.com

Key parameters derived from DFT that describe electronic structure and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a smaller gap suggests higher chemical reactivity. wjarr.com Studies on other pyrimidine (B1678525) derivatives show that these molecules can have energy gaps ranging from 3.63 eV to 3.88 eV, indicating significant reactivity compared to standards like ibuprofen (B1674241) (6.03 eV). wjarr.com

Other global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. orientjchem.orgwjarr.com Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. wjarr.com On these maps, negative potential regions (often colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. wjarr.com

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for Pyrimidine Derivatives This table presents typical data obtained from DFT studies on analogous pyrimidine compounds to illustrate the expected results for this compound.

| Parameter | Symbol | Definition | Typical Value Range for Pyrimidine Derivatives | Reference |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -5.9 to -6.5 eV | wjarr.com |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -2.1 to -2.8 eV | wjarr.com |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.6 to 3.9 eV | wjarr.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.8 to 2.0 eV | wjarr.com |

| Electrophilicity Index | ω | μ² / (2η) | 3.2 to 3.9 eV | wjarr.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological receptors. rsc.orgnih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, generating trajectories that show how positions and velocities evolve.

Conformational Analysis: The vinyl and methoxy (B1213986) groups of this compound are not rigidly fixed and can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. Analysis of the simulation trajectory, often using metrics like the root-mean-square deviation (RMSD), can show the stability of the molecule's structure over the simulation time. acs.org Studies on other flexible molecules demonstrate that MD can reveal distinct conformational states and the transitions between them. aip.org

Intermolecular Interactions: MD simulations are crucial for understanding how a molecule interacts with its environment. In a biological context, simulations can model the binding of a pyrimidine derivative to a protein's active site. nih.govacs.org These simulations can identify and quantify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the molecule and the binding pocket.

π-π Stacking: Involves the interaction between the aromatic pyrimidine ring and aromatic amino acid residues like tryptophan or phenylalanine. nih.gov

π-Cation Interactions: An interaction between the electron-rich pyrimidine ring and a positively charged amino acid residue. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a series of derivatives based on the this compound scaffold, a QSAR study would be invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

The process involves several steps:

Dataset Assembly: A collection of pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for building the model and a test set for validating it. mui.ac.irnih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight, number of double bonds), topological, or quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). tandfonline.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. nih.govtandfonline.com

Validation: The model's predictive power is rigorously tested using the compounds in the test set and statistical metrics.

Key statistical parameters used to evaluate QSAR models include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high-quality model will have high values for both, indicating a strong correlation and good predictive ability. mui.ac.irnih.govtandfonline.com For instance, QSAR studies on pyrimidine derivatives as VEGFR-2 inhibitors have yielded MLR models with R² values of 0.889 and ANN models with R² values up to 0.998, demonstrating the high predictive power of these approaches. mui.ac.irnih.gov

Table 2: Example of a QSAR Model for Pyrimidine Derivatives This table is an illustrative example based on published QSAR studies on pyrimidine analogs, showing typical descriptors and statistical results.

| Model Type | Descriptors Used | R² (Training Set) | Q² (Test Set) | Reference |

| Multiple Linear Regression (MLR) | A_Ar (Aromatic Rings), B_Dou (Double Bonds), P.V_P (Positive Surface Area), Q.V_N (Negative Surface Area) | 0.89 | 0.65 | tandfonline.com |

| Artificial Neural Network (ANN) | Same as MLR | 0.95 | N/A | tandfonline.com |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.org Such studies provide information about short-lived intermediates and transition states that are often impossible to observe experimentally. rsc.org For a reactive molecule like this compound, computational approaches could be used to investigate its synthesis or its metabolic pathways.

The process involves mapping the potential energy surface of the reaction. Researchers identify the structures of reactants, products, and any intermediates. They then locate the transition state (TS) structure for each step of the reaction—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the rate of the reaction. rsc.orgresearchgate.net

For example, a computational study on the chlorination of pyrimidine bases was able to identify the most likely reaction sites and subsequent pathways. researchgate.net Similarly, investigations into enzymatic reactions, such as those catalyzed by dihydropyrimidinase, use computational models of the enzyme's active site to understand how the substrate binds and is converted to the product. These studies can calculate the energy barriers for different proposed mechanisms, allowing chemists to determine the most plausible reaction pathway. rsc.org For this compound, this could involve modeling its behavior in reactions like electrophilic addition to the vinyl group or nucleophilic aromatic substitution on the pyrimidine ring.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Catalytic Asymmetric Transformations

The vinyl group in 4,6-dimethoxy-2-vinylpyrimidine is a key functional handle for introducing chirality, a critical feature for bioactive molecules. Future research will likely focus on the development of catalytic asymmetric transformations to control the stereochemistry of reactions involving this vinyl moiety.

One promising area is the asymmetric 1,2-addition of nucleophiles to the vinyl group. The use of chiral catalysts could enable the enantioselective synthesis of valuable building blocks for pharmaceuticals and agrochemicals. For instance, the catalytic asymmetric vinylation of ketones has been shown to produce tertiary allylic alcohols with high enantioselectivity. nih.gov This methodology, if applied to derivatives of this compound, could lead to novel chiral molecules with potential biological applications.

Furthermore, asymmetric cycloaddition reactions , such as the [5+2] cycloaddition of vinylcyclopropanes and π-systems, represent another exciting avenue. ubc.ca The development of chiral catalysts for such reactions involving this compound could provide access to complex heterocyclic scaffolds with defined stereochemistry. The use of synergistic catalysis, combining multiple catalyst motifs, could also be explored to achieve novel and efficient asymmetric transformations. youtube.com

| Transformation Type | Potential Chiral Products | Potential Applications |

| Asymmetric 1,2-addition | Chiral tertiary allylic alcohols | Pharmaceutical intermediates, agrochemical synthesis |

| Asymmetric Cycloaddition | Complex polycyclic pyrimidine (B1678525) derivatives | Novel drug scaffolds, materials science |

Integration into Flow Chemistry and Automated Synthesis Platforms

The increasing demand for rapid and efficient synthesis of chemical libraries for drug discovery and materials science highlights the importance of integrating key building blocks like this compound into flow chemistry and automated synthesis platforms.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates. The synthesis of pyrimidine derivatives has been shown to benefit from such technologies.

Automated synthesis platforms, which combine robotics with software-controlled reaction execution, can significantly accelerate the synthesis and screening of new derivatives. By incorporating this compound into these platforms, researchers can rapidly generate and evaluate a large number of analogs with diverse functionalities, expediting the discovery of new lead compounds.

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. benthamdirect.comnih.gov Future research on this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly synthesis protocols.

This includes the use of:

Greener solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or even solvent-free conditions. rasayanjournal.co.in

Catalytic methods: Employing catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. rasayanjournal.co.in

Energy-efficient techniques: Utilizing methods like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. rasayanjournal.co.inresearchgate.net

Renewable feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.

For example, the iodination of pyrimidines has been achieved under solvent-free conditions using mechanical grinding, offering a more eco-friendly approach. nih.gov Similarly, a greener synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine has been developed using chloromethane (B1201357) as a less toxic methylating agent. researchgate.net These examples highlight the potential for developing more sustainable methods for the synthesis and modification of this compound.

| Green Chemistry Approach | Benefit |

| Use of greener solvents | Reduced environmental impact and toxicity. rasayanjournal.co.in |

| Catalytic methods | Higher yields, less waste, and milder reaction conditions. rasayanjournal.co.in |

| Microwave/Ultrasound assistance | Faster reaction times and reduced energy consumption. rasayanjournal.co.inresearchgate.net |

| Solvent-free reactions | Cleaner reactions and simplified purification. researchgate.net |

Biological Activity Profiling of Novel Derivatives Beyond Traditional Applications

While pyrimidine derivatives are well-known for their roles in anticancer and antimicrobial therapies, the unique structure of this compound and its derivatives suggests potential for a broader range of biological activities. researchgate.netresearchgate.netnih.gov Future research should focus on a comprehensive biological profiling of novel derivatives to uncover new therapeutic applications.

This could involve screening for activity in areas such as:

Neurodegenerative diseases: Investigating the potential of these compounds to modulate targets relevant to Alzheimer's or Parkinson's disease.

Inflammatory disorders: Exploring their ability to inhibit key inflammatory pathways. researchgate.net

Metabolic diseases: Assessing their potential as antidiabetic or antihypertensive agents. benthamdirect.com

Plant growth regulation: Building on the known use of related pyrimidines in agriculture, new derivatives could be screened for novel plant growth-stimulating or herbicidal properties. researchgate.net

常见问题

Q. What are the recommended methods for synthesizing 4,6-Dimethoxy-2-vinylpyrimidine, and how can purity be ensured?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Step 1 : React 4,6-dichloro-2-vinylpyrimidine with sodium methoxide in methanol to substitute chlorine with methoxy groups.

- Step 2 : Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Purity Assurance : Use GC analysis (>98% purity) and confirm via NMR (e.g., absence of residual solvent peaks) .

Safety Note : Use protective gloves, eyewear, and fume hoods during synthesis to avoid skin/eye irritation .

Q. How can the structure of this compound be characterized experimentally?

- X-ray Crystallography : Resolve bond lengths/angles and confirm methoxy/vinyl group orientations (e.g., compare with analogous pyrimidine derivatives like 2-amino-4,6-dimethoxypyrimidine, which forms hydrogen-bonded chains) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and vinyl protons (δ ~5.5–7.0 ppm).

- FT-IR : Confirm C-O (1250–1050 cm⁻¹) and C=C (1680–1600 cm⁻¹) stretches.

Q. What solvents and conditions are optimal for dissolving this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.

- Recommendation : Dissolve in warm methanol or ethanol (40–60°C) for reactions. Avoid strong oxidizing agents (e.g., HNO₃) to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, vinyl) influence the reactivity of this compound?

The methoxy groups act as electron donors, activating the pyrimidine ring toward electrophilic substitution. The vinyl group introduces π-conjugation, enabling cycloaddition reactions (e.g., Diels-Alder). Example Reaction :

- Vinyl Group Reactivity : React with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts. Monitor regioselectivity via HPLC .

Table 1 : Substituent Effects on Reactivity

| Substituent | Electronic Effect | Reactivity Impact |

|---|---|---|

| Methoxy (–OCH₃) | Electron-donating | Stabilizes intermediates in nucleophilic substitution |

| Vinyl (–CH=CH₂) | π-Conjugation | Facilitates cycloaddition and polymerization |

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Data Triangulation : Compare results across assays (e.g., enzyme inhibition vs. cellular cytotoxicity).

- Control Experiments : Test for off-target effects (e.g., use 4,6-dimethoxypyrimidine without the vinyl group as a negative control).

- Computational Modeling : Perform DFT calculations to predict binding affinities and compare with experimental IC₅₀ values .

Q. How can reaction conditions be optimized for scaling up this compound synthesis?

- Key Parameters :

- Temperature : Maintain 60–80°C during methoxylation to balance reaction rate and byproduct formation.

- Catalyst : Use Pd(OAc)₂ for cross-coupling steps (0.5–1 mol% loading).

- Workflow : Implement continuous flow chemistry for improved yield consistency .

Q. What safety protocols are critical for handling this compound in large-scale experiments?

- Engineering Controls : Use closed-system reactors and local exhaust ventilation.

- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Emergency Measures : Store neutralizing agents (e.g., sodium bicarbonate for acid spills) and ensure eyewash stations are accessible .

Methodological Guidance

Q. How to design experiments investigating the environmental stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。